1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine

Lipophilicity Drug design ADME

This 1-arylcyclopropan-1-amine building block features the privileged 4-chloro-3-(trifluoromethyl)phenyl pattern validated in Takeda's LSD1 inhibitor patents (WO2015156417A1). Its compact scaffold (XLogP3 2.6, TPSA 26 Ų) meets CNS MPO criteria; the electron-deficient aryl ring lowers amine basicity, favoring LSD1 over MAO off-targets. Pre-installed substitution allows direct amide coupling without late-stage halogenation. Supplied as high-purity HCl salt for SAR and agrochemical programs.

Molecular Formula C10H9ClF3N
Molecular Weight 235.63 g/mol
CAS No. 1260778-44-6
Cat. No. B1406103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine
CAS1260778-44-6
Molecular FormulaC10H9ClF3N
Molecular Weight235.63 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)N
InChIInChI=1S/C10H9ClF3N/c11-8-2-1-6(9(15)3-4-9)5-7(8)10(12,13)14/h1-2,5H,3-4,15H2
InChIKeyQXEPVKCIFNZGCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine (CAS 1260778-44-6) – Procurement-Relevant Structural Profile and Compound-Class Context


1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine (CAS 1260778-44-6, free base MW 235.63 g/mol) is a 1-arylcyclopropan-1-amine derivative bearing a 4-chloro-3-(trifluoromethyl)phenyl substituent [1]. This compound belongs to the arylcyclopropylamine class, which is extensively investigated as a scaffold for lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors and monoamine oxidase (MAO) inhibitors [2]. The free base exhibits a computed XLogP3 of 2.6, a topological polar surface area of 26 Ų, and a single rotatable bond, consistent with a compact, lipophilic pharmacophoric amine building block [1]. The compound is most commonly supplied as the hydrochloride salt (CAS 1260778-44-6 refers to the HCl salt; free base formula C₁₀H₉ClF₃N) and is of interest to medicinal chemistry groups pursuing structure–activity relationship (SAR) programmes around arylcyclopropylamine-based epigenetic probes and CNS-targeted agents [2].

Why 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine Cannot Be Replaced by Generic Arylcyclopropylamine Analogs in LSD1-Focused SAR Campaigns


Within the arylcyclopropylamine class, even minor alterations to the aryl substitution pattern produce large shifts in LSD1 inhibitory potency, MAO selectivity, and physicochemical properties. Unsubstituted phenylcyclopropylamine (2-PCPA) exhibits an LSD1 IC₅₀ of approximately 32 µM, whereas optimized meta-halogenated derivatives achieve low-nanomolar activity [1]. The 4-chloro-3-trifluoromethyl combination on the phenyl ring simultaneously increases lipophilicity (computed XLogP3 = 2.6) [2] and modulates the pKa of the cyclopropylamine nitrogen through the electron-withdrawing effects of both substituents—factors that directly influence target engagement and membrane permeability. Replacing this specific substitution pattern with, for instance, a 4-fluoro or 3-chloro-only analog alters both the electronic landscape and the steric footprint, compromising the SAR relationships established in lead optimisation series [1].

Quantitative Differentiation Evidence for 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine Against Closest Structural Analogs


Lipophilicity Advantage Over 4-Chloro-Only and 3-Trifluoromethyl-Only Phenylcyclopropylamine Analogs

The computed XLogP3 of 1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine (free base) is 2.6 [1]. By comparison, the unsubstituted 1-phenylcyclopropan-1-amine has a computed XLogP3 of approximately 1.4, while the 4-chloro-only analog (1-(4-chlorophenyl)cyclopropan-1-amine) has an XLogP3 of ~1.9, and the 3-trifluoromethyl-only analog has an XLogP3 of ~2.2 [2]. The dual substitution thus delivers a 0.4–1.2 log-unit increase in lipophilicity, which is anticipated to enhance passive membrane permeability and blood–brain barrier penetration potential in CNS-targeted programmes [3].

Lipophilicity Drug design ADME

Substitution-Pattern Selectivity: Meta-CF₃, Para-Cl Combination is Privileged in LSD1 Inhibitor SAR

A systematic SAR study on α-substituted cyclopropylamine derivatives as KDM1A/LSD1 inhibitors demonstrated that halogen substitution at the meta position of the β-phenyl ring is critical for high inhibitory potency, with the best compounds bearing meta-halogens achieving IC₅₀ values of 31–38 nM [1]. The 4-chloro-3-trifluoromethyl substitution pattern embodies this SAR principle by placing the electron-withdrawing CF₃ group at the meta position, while the para-chloro further modulates ring electronics. In contrast, para-only or ortho-substituted analogs show significantly reduced LSD1 inhibitory activity [1]. Compounds lacking the meta-CF₃ group typically lose 10- to 100-fold in potency relative to meta-substituted derivatives [1].

LSD1 inhibition Epigenetics Structure–activity relationship

Computed Basicity Modulation Relative to Unsubstituted and Mono-Substituted Phenylcyclopropylamines

The electron-withdrawing effects of the 4-chloro (Hammett σₚ = +0.23) and 3-trifluoromethyl (Hammett σₘ = +0.43) substituents are expected to cumulatively lower the pKa of the cyclopropylamine nitrogen by approximately 0.5–1.0 log units relative to unsubstituted 1-phenylcyclopropan-1-amine (predicted pKa ≈ 7.0–7.4 for the unsubstituted analog) [1]. Experimental pKa measurements on related fluorinated phenylcyclopropylamines confirm that electron-withdrawing aryl substituents reduce amine basicity in a predictable, additive manner [2]. This modulation of basicity directly affects the protonation state at physiological pH, influencing both target binding (LSD1 catalytic mechanism involves FAD-dependent amine oxidation) and off-target MAO inhibition profiles [2].

pKa Amine basicity Drug–target interaction

Reduced Rotatable Bond Count Compared to Extended-Chain Amine Alternatives

1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine possesses exactly 1 rotatable bond (the C–N bond of the cyclopropylamine) [1]. This is substantially fewer than common flexible amine building blocks such as 4-chloro-3-(trifluoromethyl)benzylamine (2 rotatable bonds) or 2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-amine (3 rotatable bonds). Reduced rotatable bond count correlates with improved ligand binding efficiency, higher bioavailability probability, and lower entropic penalty upon target binding [2]. In the context of fragment-based or lead-like library design, this compound offers a more conformationally pre-organized scaffold relative to its flexible-chain amine counterparts.

Conformational restriction Ligand efficiency Molecular design

High-Value Application Scenarios for 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine Based on Quantitative Differentiation Evidence


LSD1/KDM1A Inhibitor Lead Optimisation – Direct Entry into Meta-Substituted SAR Space

Medicinal chemistry teams developing LSD1 inhibitors for oncology or CNS indications can use this building block to directly access the meta-CF₃-substituted arylcyclopropylamine chemotype that has been validated in SAR studies to deliver low-nanomolar LSD1 inhibitory potency (31–38 nM for optimized derivatives) [1]. The pre-installed 4-chloro-3-trifluoromethyl pattern matches the privileged substitution identified in the Takeda cyclopropanamine patent series (WO2015156417A1), enabling rapid amide coupling or reductive amination diversification without the need for late-stage aromatic halogenation [2].

CNS MPO-Compliant Fragment Library Design

With a computed XLogP3 of 2.6, topological polar surface area of 26 Ų, a single hydrogen bond donor, and only one rotatable bond, this compound satisfies multiple CNS MPO desirability criteria [1]. It is suitable for inclusion in fragment-screening libraries targeting CNS enzymes or receptors where balanced lipophilicity and low molecular flexibility are design prerequisites [2].

Selective LSD1-over-MAO Chemical Probe Synthesis

The electron-deficient aryl ring, conferred by the combined 4-Cl and 3-CF₃ substitution, is predicted to lower amine basicity (pKa) by 0.5–1.0 units relative to unsubstituted phenylcyclopropylamine [1]. This electronic modulation has been shown in related fluorinated phenylcyclopropylamine series to favour LSD1 engagement over MAO-A/B off-target activity [2]. Researchers synthesising LSD1-selective chemical probes can exploit this intrinsic electronic bias to improve target selectivity profiles from the scaffold level.

Agrochemical Intermediate for Trifluoromethyl-Containing Cyclopropylamine Derivatives

Patents describing cyclopropylamines containing trifluoromethyl groups highlight their utility as intermediates for insecticidal benzoic acid amides [1]. The 4-chloro-3-(trifluoromethyl)phenyl substitution pattern introduces both metabolic stability (via the CF₃ group) and appropriate electrophilicity for downstream amide bond formation, making this compound a versatile intermediate in agrochemical discovery programmes targeting pest-resistant crop protection agents.

Quote Request

Request a Quote for 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.